Methyl 5-chloro-6-methylnicotinate
Description
Methyl 5-chloro-6-methylnicotinate is a substituted nicotinic acid ester characterized by a chlorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound belongs to the class of heterocyclic aromatic esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. Substituted nicotinates are often utilized in cross-coupling reactions, drug design (e.g., kinase inhibitors), and as ligands in coordination chemistry .
Properties
IUPAC Name |
methyl 5-chloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHNAZRNPCBTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-6-methylpyridine-3-carboxylate typically involves the chlorination of 6-methylpyridine-3-carboxylic acid followed by esterification. One common method includes:
Chlorination: 6-methylpyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 5-position.
Esterification: The resulting 5-chloro-6-methylpyridine-3-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The methyl group at the 6-position can be oxidized to form a carboxylic acid or reduced to form an alkane.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines.
Oxidation Products: 5-chloro-6-methylpyridine-3-carboxylic acid.
Reduction Products: 5-chloro-6-methylpyridine-3-methanol.
Hydrolysis Products: 5-chloro-6-methylpyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-6-methylpyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-methylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release the active carboxylic acid form.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on substituent positions, functional groups, and synthetic relevance:
Methyl 6-Chloronicotinate
- Molecular Formula: C₇H₆ClNO₂
- Structure : Chlorine at the 6-position, methoxycarbonyl group at the 3-position.
- Key Properties :
- Crystallography: The molecule is nearly planar, with a dihedral angle of 3.34° between the COOMe group and the aromatic ring. This planarity facilitates π–π stacking interactions (centroid–centroid distance: 3.8721 Å) and C–H⋯N hydrogen bonding in the crystal lattice .
- Synthesis: Prepared via esterification of 6-chloronicotinic acid or through palladium-catalyzed cross-coupling reactions .
- Applications : Intermediate for agrochemicals and pharmaceuticals, such as pyridine-based herbicides and kinase inhibitors .
Methyl 6-Chloro-5-Nitronicotinate
- Molecular Formula : C₇H₅ClN₂O₄
- Structure : Chlorine at the 6-position, nitro group at the 5-position, and methoxycarbonyl at the 3-position.
- Key Properties :
- Applications : Precursor for functionalized pyridines in medicinal chemistry (e.g., antimalarial agents) .
Methyl 5-Chloro-6-(Hydroxymethyl)Nicotinate
- Molecular Formula: C₈H₈ClNO₃
- Structure : Chlorine at the 5-position, hydroxymethyl at the 6-position, and methoxycarbonyl at the 3-position.
- Key Properties :
- Applications: Potential use in prodrug design or as a building block for antiviral agents .
Ethyl 2-Chloro-6-Methoxynicotinate
- Molecular Formula: C₉H₁₀ClNO₃
- Structure : Chlorine at the 2-position, methoxy at the 6-position, and ethoxycarbonyl at the 3-position.
- Key Properties :
Comparative Analysis Table
Key Research Findings
Substituent Effects on Reactivity :
- Nitro groups (e.g., in methyl 6-chloro-5-nitronicotinate) significantly enhance electrophilic aromatic substitution reactivity compared to methyl or hydroxymethyl groups .
- Hydroxymethyl groups improve aqueous solubility but may reduce metabolic stability due to oxidation susceptibility .
Crystallographic Insights :
- Planarity in methyl 6-chloronicotinate facilitates intermolecular interactions, critical for crystal engineering and solid-state stability .
Synthetic Pathways :
- Methyl nicotinate derivatives are commonly synthesized via esterification of corresponding acids or transition metal-catalyzed functionalization .
Biological Activity
Methyl 5-chloro-6-methylnicotinate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of nicotinic acid esters, characterized by the presence of a chloro group at the 5-position and a methyl group at the 6-position of the nicotinic acid backbone. Its molecular formula is , which contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
- Enzyme Modulation : The compound may influence enzyme activity, particularly those involved in metabolic processes.
The mechanism of action for this compound involves interactions with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their activity. This compound may also modulate receptor binding, particularly nicotinic acid receptors, leading to its observed biological effects .
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Study : In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory diseases .
- Enzyme Interaction : Research has indicated that this compound can inhibit specific enzymes implicated in metabolic pathways, thereby influencing biochemical processes within cells .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-hydroxy-6-methylnicotinate | Lacks chloro group | Different reactivity and biological activity |
| 5-Chloro-2-hydroxy-6-methylnicotinic acid | Free acid form | Different solubility and reactivity compared to the ester |
| Methyl 5-chloro-2-hydroxy-3-methylnicotinate | Different methyl position | Variations in chemical and biological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
